4-Oxa-1-azabicyclo(3.2.0)heptan-7-one

β-Lactamase Inhibition Clavulanic Acid Comparison BindingDB IC50 Data

4-Oxa-1-azabicyclo(3.2.0)heptan-7-one (CAS 64341-46-4), also known as 4-OABCH-7-one, is the fundamental bicyclic core of the oxapenam (clavam) class of β-lactams. It is the unsubstituted parent scaffold of clinically vital β-lactamase inhibitors, including clavulanic acid, and serves as the essential starting material for synthesizing diverse protease inhibitors and antitumor agents.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 64341-46-4
Cat. No. B1200142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxa-1-azabicyclo(3.2.0)heptan-7-one
CAS64341-46-4
Synonyms4-OABCH-7-ONE
4-oxa-1-azabicyclo(3.2.0)heptan-7-one
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESC1COC2N1C(=O)C2
InChIInChI=1S/C5H7NO2/c7-4-3-5-6(4)1-2-8-5/h5H,1-3H2
InChIKeyUBIRCWMYTXDXJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxa-1-azabicyclo(3.2.0)heptan-7-one (CAS 64341-46-4) Procurement Guide: Core Clavam Scaffold for β-Lactamase and Protease Inhibitor Research


4-Oxa-1-azabicyclo(3.2.0)heptan-7-one (CAS 64341-46-4), also known as 4-OABCH-7-one, is the fundamental bicyclic core of the oxapenam (clavam) class of β-lactams [1]. It is the unsubstituted parent scaffold of clinically vital β-lactamase inhibitors, including clavulanic acid, and serves as the essential starting material for synthesizing diverse protease inhibitors and antitumor agents [2]. Its procurement is critical for medicinal chemistry programs aiming to explore structure-activity relationships (SAR) at the C3 and C5 positions, where substitution generates potent biological activity absent in the core itself [3].

Why Generic β-Lactam Scaffolds Cannot Substitute for the 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one Core in Targeted Inhibitor Design


Substituting the 4-oxa-1-azabicyclo(3.2.0)heptan-7-one scaffold with a generic penam (penicillin) or cephem (cephalosporin) core is not viable for specific research applications. The replacement of sulfur with oxygen in the oxapenam ring fundamentally alters electronic properties, ring strain, and hydrogen-bonding capacity, directly impacting β-lactamase acylation rates and protease active-site interactions [1]. Critically, the stereochemistry at the C5 ring junction dictates biological target selectivity: the (5R) configuration is essential for β-lactamase inhibition, while the (5S) configuration is required for antifungal and cysteine protease inhibitory activity, a stereochemical switch not accessible with penam scaffolds . The quantitative evidence below demonstrates that while the unsubstituted core is a weak inhibitor, its strategic value lies in its unique derivatization potential, which cannot be replicated by any other β-lactam scaffold.

Quantitative Differentiation Guide for 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one: Head-to-Head Comparisons with Clinical Inhibitors and Natural Products


β-Lactamase Inhibition: 230,000-Fold Lower Potency vs. Clavulanic Acid Defines Its Role as a Baseline Scaffold

The unsubstituted 4-oxa-1-azabicyclo(3.2.0)heptan-7-one core exhibits markedly weaker β-lactamase inhibition compared to the clinical inhibitor clavulanic acid. Against the Proteus mirabilis C889 class A β-lactamase, the core scaffold shows an IC50 of 22,000,000 nM (22 mM), a potency difference of approximately 230,000-fold compared to clavulanic acid's IC50 of 95.4 nM against the same enzyme [1]. This quantitative disparity is not a liability but a feature: it establishes the core as an ideal baseline scaffold for SAR studies, where potency gains from C3 substitution can be precisely measured without background interference [2].

β-Lactamase Inhibition Clavulanic Acid Comparison BindingDB IC50 Data

Cysteine Protease Inhibition: 3-Substituted Derivatives Achieve Low Nanomolar IC50, Validating the Core as a Privileged Scaffold

While the core scaffold itself is not a potent cysteine protease inhibitor, the attachment of specific bicyclic or tricyclic substituents at the C3 position transforms it into highly potent non-peptide inhibitors. Compound 7, a tricyclic anthraquinone derivative, achieved an IC50 in the low nanomolar range against papain, a potency increase of several orders of magnitude over the unsubstituted core . Molecular modeling attributes this gain to optimal pi-pi interactions with Trp177 in the S1' subsite of papain, a binding mode unique to the oxapenam geometry . Furthermore, the pure (3R, 5S)-isomer 14 was confirmed to be more potent than its enantiomeric mixture 13, demonstrating the critical importance of core stereochemistry for inhibitory activity .

Cysteine Protease Inhibition Papain Cathepsin IC50

Antitumor Activity: 3-Amino Acid Derivatives Show Superior In Vitro and In Vivo Efficacy Over Natural Product G0069A

The 3-amino acid derivatives of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one demonstrated significantly better antitumor activity than the naturally occurring derivative G0069A, which is chemically unstable and requires complex, low-temperature isolation [1]. Selected synthetic derivatives exhibited strong cytotoxicity against P388 and KB cell lines with IC50 values ranging from 0.004 to 0.6 μg/mL [1]. In vivo, three specific derivatives—3-hydroxymethyl, 3-(2-amino-2-carboxy-1-benzyloxy ethyl), and 3-(2-amino-2-carboxy ethyl)—inhibited 71-84% of tumor growth in colon 26 and S-180 murine models at doses between 0.625-15 mg/kg/day [2]. Crucially, these compounds showed no cross-resistance against ADR, 5-FU, and VCR resistant cell lines, a key differentiator from standard chemotherapeutics [2].

Antitumor Agents Cytotoxicity P388 Cells KB Cells G0069A

Physicochemical Differentiation: Oxapenam Core Exhibits Lower LogP and Distinct Hydrogen-Bonding Profile vs. Penam Scaffolds

The substitution of sulfur with oxygen in the oxapenam ring system (4-oxa-1-azabicyclo[3.2.0]heptan-7-one) relative to the penam (penicillin) core results in a fundamentally different physicochemical profile. The predicted LogP of the target compound is -0.43 [1], significantly lower than the typical LogP values for penam cores (e.g., 6-aminopenicillanic acid has a LogP around -0.03). This increased hydrophilicity alters solubility, membrane permeability, and protein-binding characteristics. Additionally, the oxygen atom in the oxapenam ring provides a stronger hydrogen-bond acceptor compared to sulfur, which can be exploited in structure-based drug design for enhanced target engagement .

LogP Physicochemical Properties Oxapenam vs. Penam Hydrogen Bonding

Synthetic Accessibility: Direct Base-Catalyzed Cyclization Provides the Core Scaffold in a Single Step from Acyclic Precursors

The 4-oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold is accessible via a straightforward base-catalyzed cyclization of 4-(2-bromoethoxy)azetidin-2-one, as demonstrated by Bentley and Hunt [1]. This single-step transformation yields the unsubstituted core directly, which can then be elaborated into 3-bromomethyl, 3-benzyloxymethyl, and other derivatives [1]. This contrasts with the multi-step, protecting-group-intensive syntheses required for many penam and cephem scaffolds, offering a more efficient entry point for combinatorial library synthesis. The patent literature further confirms that this core is the starting material for a wide array of 3-substituted antitumor and protease inhibitor compounds [2].

Synthetic Methodology Cyclization Building Block Bentley & Hunt

Natural Product Authenticity: Isolated from Streptomyces clavuligerus, Enabling Biosynthetic Pathway Studies Unavailable with Synthetic Scaffolds

4-Oxa-1-azabicyclo[3.2.0]heptan-7-one is a confirmed natural product isolated from Streptomyces clavuligerus and Streptomyces cattleya . This natural origin distinguishes it from purely synthetic scaffolds and enables its use as a reference standard in biosynthetic gene cluster studies and fermentation optimization for clavam production. The compound is the simplest structural unit of the clavam biosynthetic pathway, preceding the formation of clavulanic acid and other bioactive clavams, making it an essential probe for understanding and engineering β-lactam biosynthesis [1].

Natural Product Streptomyces clavuligerus Biosynthesis Clavam

Optimal Application Scenarios for 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one Based on Quantitative Differentiation Evidence


Baseline Scaffold for β-Lactamase Inhibitor SAR Studies

Use the unsubstituted core as a negative control in β-lactamase inhibition assays to establish baseline activity. With an IC50 of 22,000,000 nM against P. mirabilis class A β-lactamase—230,000-fold weaker than clavulanic acid (IC50 = 95.4 nM)—any potency gain from C3 substitution can be unambiguously attributed to the introduced functionality, eliminating core-related confounding effects [1].

Lead Generation for Non-Peptide Cysteine Protease Inhibitors

Leverage the validated scaffold to synthesize 3-substituted derivatives targeting papain-family cysteine proteases. As demonstrated, tricyclic anthraquinone substitution at C3 yields low nanomolar IC50 values against papain, with the (5S) stereochemistry being critical for potency [1]. The core's unique geometry enables optimal engagement of the S1' and S2' subsites, a binding mode inaccessible to monocyclic β-lactams.

Synthesis of Stable Antitumor Agents Overcoming Multidrug Resistance

Generate 3-amino acid derivatives for oncology applications where multidrug resistance is a concern. Selected derivatives show IC50 values of 0.004-0.6 μg/mL against P388 and KB cell lines, with 71-84% in vivo tumor growth inhibition in colon 26 and S-180 models at 0.625-15 mg/kg/day, and critically, no cross-resistance to ADR, 5-FU, or VCR [1]. This profile is unattainable with the unstable natural product G0069A.

Biosynthetic Pathway Standard for Clavam Engineering

Employ as an analytical reference standard and enzyme substrate in Streptomyces clavuligerus fermentation studies and clavam biosynthetic gene cluster research. As the simplest natural clavam, it is the foundational intermediate for pathway elucidation and metabolic engineering efforts aimed at improving clavulanic acid titers [1].

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